![molecular formula C9H14F3NO2 B1456455 8-(2,2,2-Trifluoroethyl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 710350-66-6](/img/structure/B1456455.png)
8-(2,2,2-Trifluoroethyl)-1,4-dioxa-8-azaspiro[4.5]decane
Vue d'ensemble
Description
“8-(2,2,2-Trifluoroethyl)-1,4-dioxa-8-azaspiro[4.5]decane” is a chemical compound with the molecular formula C12H19F3O4 . It has an average mass of 284.272 Da and a monoisotopic mass of 284.123535 Da .
Synthesis Analysis
A convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane has been developed . This compound is promising for the production of important biologically active compounds .Molecular Structure Analysis
The molecular structure of “8-(2,2,2-Trifluoroethyl)-1,4-dioxa-8-azaspiro[4.5]decane” is complex, with a spirocyclic structure that includes oxygen and nitrogen atoms .Chemical Reactions Analysis
While specific chemical reactions involving “8-(2,2,2-Trifluoroethyl)-1,4-dioxa-8-azaspiro[4.5]decane” are not detailed in the search results, it’s worth noting that the compound’s synthesis involves reactions with tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane .Applications De Recherche Scientifique
Synthesis of H-Phosphonates
8-(2,2,2-Trifluoroethyl)-1,4-dioxa-8-azaspiro[4.5]decane: serves as a precursor in the synthesis of H-phosphonates. This process is crucial for creating compounds like aminophosphonates, bisphosphonates, and nucleotides. The compound’s ability to undergo alcoholysis under non-inert conditions makes it valuable for synthesizing various cyclic H-phosphonates and hetero-substituted dialkyl H-phosphonates .
Dielectric Polymer Development
This compound is used in the development of dielectric polymers. By incorporating it into copolymers with cyano co-monomers, researchers can manipulate the dielectric properties of materials. This is particularly important for applications in electronics where materials with specific dielectric constants are required .
Solvation Structure Analysis in Electrolytes
In the field of electrochemistry, 8-(2,2,2-Trifluoroethyl)-1,4-dioxa-8-azaspiro[4.5]decane is studied for its effects on the solvation structures of lithium ions. This research is pivotal for improving the performance of lithium metal anodes and developing stable cathode electrolyte interphases .
Mécanisme D'action
Target of Action
The primary target of 8-(2,2,2-Trifluoroethyl)-1,4-dioxa-8-azaspiro[4.5]decane is the Receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a key component of the necroptosis signaling pathway, which is a type of programmed cell death involved in various pathophysiological disorders .
Mode of Action
8-(2,2,2-Trifluoroethyl)-1,4-dioxa-8-azaspiro[4.5]decane acts as an inhibitor of RIPK1 . Molecular docking analysis suggests that the compound forms T-shaped π–π interactions with His136, a residue located at the bottom of a deep hydrophobic pocket in RIPK1 . This interaction inhibits the activity of RIPK1, thereby modulating the necroptosis signaling pathway .
Biochemical Pathways
The compound affects the necroptosis signaling pathway, which involves RIPK1, RIPK3, and mixed lineage kinase domain-like protein (MLKL) pseudokinase . By inhibiting RIPK1, the compound can modulate this pathway and potentially influence various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases .
Pharmacokinetics
The pharmacokinetic properties of 8-(2,2,2-Trifluoroethyl)-1,4-dioxa-8-azaspiro[4The compound’s trifluoroethyl group may enhance its lipophilic properties, potentially improving its absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
By inhibiting RIPK1, 8-(2,2,2-Trifluoroethyl)-1,4-dioxa-8-azaspiro[4.5]decane can modulate the necroptosis signaling pathway . This modulation can potentially influence various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases .
Propriétés
IUPAC Name |
8-(2,2,2-trifluoroethyl)-1,4-dioxa-8-azaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3NO2/c10-9(11,12)7-13-3-1-8(2-4-13)14-5-6-15-8/h1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNIHCKHQRCLHDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2,2,2-Trifluoroethyl)-1,4-dioxa-8-azaspiro[4.5]decane | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

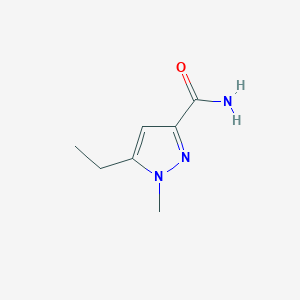
![Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate hydrochloride](/img/structure/B1456373.png)


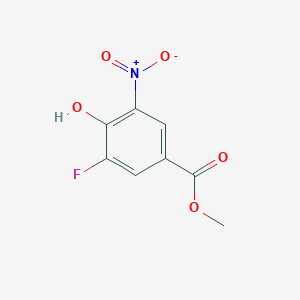
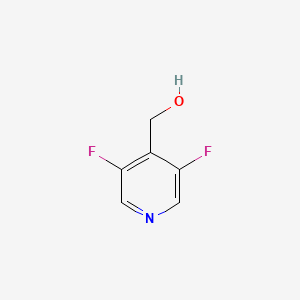

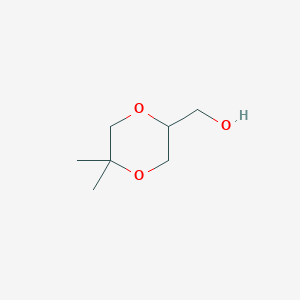
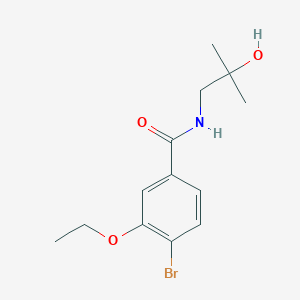
![5-(hydroxymethyl)-3-[[4-(morpholin-4-ylmethyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one](/img/structure/B1456384.png)

![2-[3-Fluoro-4-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1456389.png)

![Pyrazolo[1,5-A]pyrazine-3-carboxylic acid](/img/structure/B1456392.png)